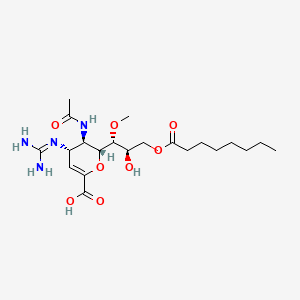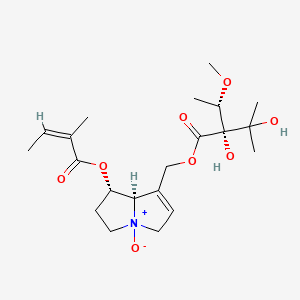
Lasiocarpin-N-oxid
Übersicht
Beschreibung
Lasiocarpine N-oxide is a natural product found in Heliotropium ellipticum and Heliotropium hirsutissimum . It is a compound with antitumor activity and is also found in higher concentrations in varied tea bags, herbal drugs, and honey .
Molecular Structure Analysis
Lasiocarpine N-oxide has a molecular formula of C21H33NO8 . Its exact mass is 427.22 and its molecular weight is 427.490 . The elemental analysis shows that it contains Carbon (59.00%), Hydrogen (7.78%), Nitrogen (3.28%), and Oxygen (29.94%) .Wissenschaftliche Forschungsanwendungen
Lebensmittelsicherheit und Toxizität
Lasiocarpin-N-oxid ist eine Art von Pyrrolizidinalkaloiden (PAs), die natürlich vorkommende sekundäre Metaboliten von Pflanzen sind . PAs, einschließlich this compound, wurden in Gewürzen, Kräutertees, Honig und Milch gefunden und gelten als Kontaminanten in Lebensmitteln . Sie stellen ein potenzielles Risiko für die menschliche Gesundheit dar, da sie hepatotoxische und karzinogene Wirkungen haben .
Hepatotoxizität und Zytotoxizität
Ungefähr 120 der identifizierten PAs sind hepatotoxisch . This compound, das zu den potentesten PAs gehört, kann eine erhebliche Toxizität verursachen . Nach der metabolischen (oxidativen) Aktivierung von PAs zu Dehydropyrrolizidin (DHP)-Estern werden Addukte mit DNA gebildet, die als die Hauptursache für die karzinogenen Wirkungen von PAs gelten .
Risikobewertung
Die Risikobewertung von PAs, einschließlich this compound, ist ein aktives Forschungsgebiet. Der kontinuierliche Nachweis von PAs in Pflanzen und pflanzlichen Lebensmitteln hat zunehmend Besorgnis im Bereich der Lebensmittelsicherheit geweckt .
Extraktionsmethoden
Die Methoden der Aussalzen-gestützten Flüssig-Flüssig-Extraktion (SALLE), Flüssig-Flüssig-Extraktion (LLE) oder Fest-Flüssig-Extraktion (SLE) wurden in Kombination mit einem Reinigungsschritt unter Verwendung der Festphasenextraktion (SPE) für die gleichzeitige Extraktion von PAs/PANOs aus Gewürzen, Kräutertees und Honig verwendet .
Chemische Synthese
Die chemische Synthese von PAs, einschließlich this compound, ist ein interessantes Thema im Bereich der organischen Chemie .
Biologischer Abwehrmechanismus
PAs sind sekundäre Metaboliten von Pflanzen, die durch einen Abwehrmechanismus gegen Insekten produziert werden . Mehr als 600 PAs und ihre N-Oxide (PANOs) wurden aus fast 6000 Pflanzenarten identifiziert .
Safety and Hazards
Lasiocarpine N-oxide is known to be toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be handled only outdoors or in a well-ventilated area, and protective gloves/clothing and respiratory protection should be worn .
Zukünftige Richtungen
The role of kinetics as a key determinant in the toxicity of pyrrolizidine alkaloids and their N-oxides, including Lasiocarpine N-oxide, is a current area of research . New approach methodologies (NAMs) can be used to quantify these kinetic differences between pyrrolizidine alkaloids and their N-oxides, thus contributing to the 3Rs (Replacement, Reduction, and Refinement) in animal studies .
Wirkmechanismus
Target of Action
Lasiocarpine N-oxide is a natural compound with antitumor activity . .
Mode of Action
It is known that lasiocarpine n-oxide is a type of pyrrolizidine alkaloid (pa), and pas generally exert their effects through metabolic activation into reactive intermediates .
Biochemical Pathways
Three major metabolic pathways of Lasiocarpine can be distinguished :
- Bioactivation by hydroxylation at the C-3 or C-8 position of the necine base, followed by dehydration into dehydrolasiocarpine .
Pharmacokinetics
It is known that pas, including lasiocarpine, are metabolized in the liver .
Result of Action
It is known that lasiocarpine n-oxide hasantitumor activity . Additionally, PAs, including Lasiocarpine, are known to cause liver toxicity .
Action Environment
The action of Lasiocarpine N-oxide can be influenced by various environmental factors. For example, the presence of Lasiocarpine N-oxide in various plant-derived foods, such as spices, honey, and herbal teas, can potentially pose a risk to human health via dietary intake .
Biochemische Analyse
Biochemical Properties
Lasiocarpine N-oxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to undergo metabolic activation, primarily catalyzed by cytochrome P450 enzymes (CYPs) in the liver . This activation leads to the formation of reactive metabolites that can bind to cellular proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts . These interactions result in cytotoxic and genotoxic effects, highlighting the importance of understanding the biochemical properties of Lasiocarpine N-oxide.
Cellular Effects
Lasiocarpine N-oxide exerts various effects on different cell types and cellular processes. It has been shown to induce cytotoxicity and genotoxicity in hepatocellular carcinoma cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, Lasiocarpine N-oxide can lead to the formation of DNA adducts, which interfere with normal cellular processes and contribute to its toxic effects .
Molecular Mechanism
The molecular mechanism of Lasiocarpine N-oxide involves its metabolic activation and subsequent interactions with biomolecules. Upon activation by cytochrome P450 enzymes, Lasiocarpine N-oxide forms reactive metabolites that can bind to proteins and DNA . These binding interactions result in enzyme inhibition or activation, changes in gene expression, and the formation of toxic adducts. The compound’s ability to form pyrrole-protein and pyrrole-DNA adducts is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lasiocarpine N-oxide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Lasiocarpine N-oxide can induce DNA damage and alter gene expression over extended periods . These temporal effects are important for understanding the compound’s impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Lasiocarpine N-oxide vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, while higher doses can lead to severe toxicity . In a 28-day feeding study, Lasiocarpine N-oxide induced DNA damage and altered gene expression in rat liver at higher doses . These findings highlight the importance of dosage in assessing the compound’s toxicological profile.
Metabolic Pathways
Lasiocarpine N-oxide is involved in several metabolic pathways, including detoxification and bioactivation. The compound can undergo hydrolysis to form a necine base or N-oxidation to produce Lasiocarpine N-oxide . Additionally, it can be bioactivated through hydroxylation at specific positions, leading to the formation of reactive metabolites . These metabolic pathways are crucial for understanding the compound’s biochemical interactions and toxic effects.
Transport and Distribution
The transport and distribution of Lasiocarpine N-oxide within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that Lasiocarpine N-oxide can be distributed to different tissues, where it exerts its toxic effects . Understanding the transport and distribution mechanisms is essential for assessing the compound’s impact on biological systems.
Subcellular Localization
Lasiocarpine N-oxide’s subcellular localization plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, influencing its interactions with biomolecules. For instance, the formation of pyrrole-protein and pyrrole-DNA adducts can occur in specific subcellular locations, contributing to the compound’s cytotoxic and genotoxic effects . Understanding the subcellular localization of Lasiocarpine N-oxide is crucial for elucidating its molecular mechanism.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lasiocarpine N-oxide can be achieved through the oxidation of Lasiocarpine using a suitable oxidizing agent.", "Starting Materials": [ "Lasiocarpine", "Oxidizing agent" ], "Reaction": [ "Lasiocarpine is dissolved in a suitable solvent.", "The oxidizing agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time period.", "The reaction progress is monitored using TLC or other suitable analytical techniques.", "The reaction is quenched using a suitable quenching agent.", "The product is isolated and purified using suitable purification techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
127-30-0 |
Molekularformel |
C21H33NO8 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C21H33NO8/c1-7-13(2)18(23)30-16-9-11-22(27)10-8-15(17(16)22)12-29-19(24)21(26,14(3)28-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16+,17-,21+,22?/m1/s1 |
InChI-Schlüssel |
AABILZKQMVKFHP-LZUZPLOVSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)OC)(C(C)(C)O)O)[O-] |
SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O)[O-] |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lasiocarpine N-oxide; 4-21-00-02054 (Beilstein Handbook Reference); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxicological concern associated with Lasiocarpine N-oxide?
A1: Lasiocarpine N-oxide is a pyrrolizidine alkaloid (PA) primarily found in plants belonging to the Boraginaceae family, such as certain Heliotropium species [, ]. PAs, including Lasiocarpine N-oxide, are known for their genotoxic and carcinogenic properties []. These compounds are metabolized in the liver to reactive metabolites, which can cause DNA damage and ultimately lead to tumor formation.
Q2: How does the structure of Lasiocarpine N-oxide contribute to its toxicity?
A2: While specific Structure-Activity Relationship (SAR) data for Lasiocarpine N-oxide might require further investigation, the general toxicity of PAs is linked to their structure. The presence of a double bond in the 1,2 position of the pyrrolizidine ring, along with the esterified necic acids, are crucial for their metabolic activation and subsequent toxicity [].
Q3: How widespread is Lasiocarpine N-oxide contamination in food, and what are the implications?
A3: Recent food alerts have highlighted the presence of concerning levels of PAs, including Lasiocarpine N-oxide, in oregano samples []. This contamination poses a significant risk to human health, as oregano is a commonly consumed herb. The widespread contamination necessitates the development and implementation of sensitive analytical techniques, like the miniaturized QuEChERS method coupled with UHPLC-MS/MS, for monitoring PA levels in food products to ensure consumer safety [].
Q4: What are the implications of finding high concentrations of Lasiocarpine N-oxide in certain plant parts?
A4: Studies on Heliotropium species have shown that Lasiocarpine N-oxide, along with other PAs like heliotrine-N-oxide and europine-N-oxide, are often concentrated in specific plant parts like flowers and roots []. This finding is significant because it indicates a higher risk of PA exposure from consuming these particular plant parts. It highlights the need for careful monitoring and management of these plant species, particularly in areas where they might be consumed by humans or livestock.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


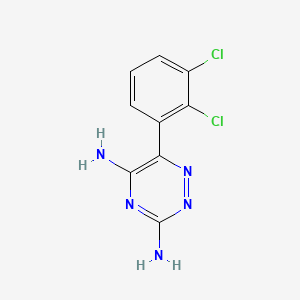
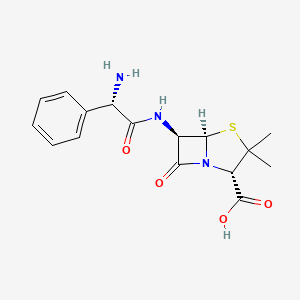
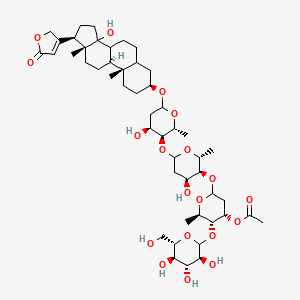

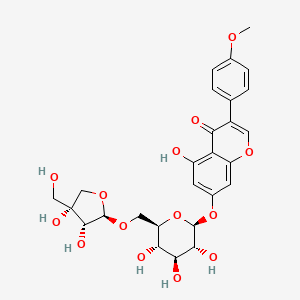

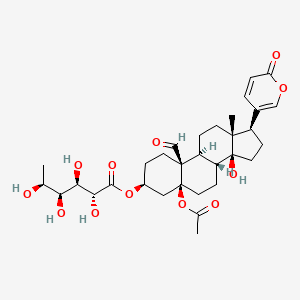

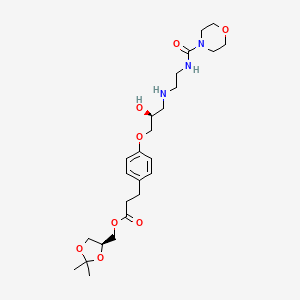
![1,6,11-Trihydroxy-8-[4-hydroxy-5-[5-hydroxy-3-[5-[4-hydroxy-5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1674459.png)

